methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 53958-94-4
VCID: VC8469031
InChI: InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
SMILES: COC(=O)CCC1=CN=CN1.Cl
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.63 g/mol

methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride

CAS No.: 53958-94-4

Cat. No.: VC8469031

Molecular Formula: C7H11ClN2O2

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride - 53958-94-4

Specification

CAS No. 53958-94-4
Molecular Formula C7H11ClN2O2
Molecular Weight 190.63 g/mol
IUPAC Name methyl 3-(1H-imidazol-5-yl)propanoate;hydrochloride
Standard InChI InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
Standard InChI Key AITCRIQOLWJSQW-UHFFFAOYSA-N
SMILES COC(=O)CCC1=CN=CN1.Cl
Canonical SMILES COC(=O)CCC1=CN=CN1.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound consists of a methyl ester group attached to a propanoic acid backbone, which is further substituted at the third carbon by a 1H-imidazol-4-yl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents such as methanol and dichloromethane .

Table 1: Key Physicochemical Properties

PropertyValue
Melting Point42–45°C
Boiling Point328°C
Density1.183 g/cm³
Flash Point152°C
SolubilityMethanol, Dichloromethane
pKa14.00 ± 0.10

The imidazole ring’s aromaticity contributes to the compound’s thermal stability, while the ester group facilitates reactivity in nucleophilic acyl substitution reactions. The hydrochloride salt form ensures improved crystallinity, as evidenced by its off-white to pale yellow solid appearance .

Synthesis and Preparation

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is typically synthesized via esterification of 3-(imidazol-4-yl)propionic acid. A notable method involves the catalytic hydrogenation of urocanic acid (3-(1H-imidazol-4-yl)acrylic acid) followed by esterification .

Key Synthetic Steps :

  • Hydrogenation of Urocanic Acid:
    Urocanic acid (2.00 g, 14.5 mmol) is suspended in water and subjected to hydrogenation using 10% Pd/C under 30 psi H2\text{H}_2 for 2 hours. This step yields 3-(imidazol-4-yl)propionic acid with a 96% yield.

    Urocanic acidH2,Pd/CH2O3-(Imidazol-4-yl)propionic acid\text{Urocanic acid} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{H}_2\text{O}} \text{3-(Imidazol-4-yl)propionic acid}
  • Esterification:
    The propionic acid intermediate is treated with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ester hydrochloride salt.

Raw materials for this synthesis include methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride and 3-(1H-imidazol-4-yl)propionic acid hydrochloride .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Methyl 3-(1H-imidazol-4-yl)propanoate HClC7H10N2O2HCl\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2 \cdot \text{HCl}154.17Methyl ester, high solubility in MeOH
Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate HClC9H15ClN2O2\text{C}_9\text{H}_{15}\text{ClN}_2\text{O}_2218.68Branched ester, enhanced lipophilicity
(S)-Methyl-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate HClC26H25N3O2HCl\text{C}_{26}\text{H}_{25}\text{N}_3\text{O}_2 \cdot \text{HCl}447.96Trityl-protected amine, chiral center

The methyl ester’s lower molecular weight compared to ethyl derivatives (Table 2) enhances its solubility in aqueous systems, making it preferable for reactions requiring polar solvents . In contrast, trityl-protected variants like (S)-methyl-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride are utilized in peptide synthesis due to their steric protection of reactive amine groups .

Stability and Reactivity

The compound’s stability is influenced by its hydrochloride salt form, which mitigates hydrolysis of the ester group under ambient conditions. Storage recommendations include sealing in dry environments at 2–8°C to prevent deliquescence . Reactivity studies suggest that the imidazole ring participates in electrophilic substitution reactions, while the ester group undergoes hydrolysis under basic conditions to yield 3-(imidazol-4-yl)propionic acid .

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